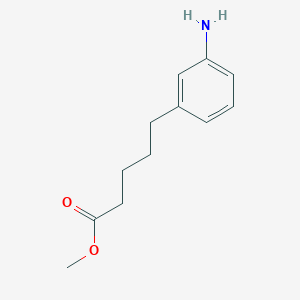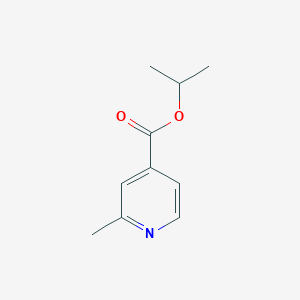
1-Methylethyl 2-methylpyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 2-methylpyridine-4-carboxylate is an organic compound that belongs to the class of esters It is derived from 2-methylpyridine-4-carboxylic acid and isopropanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-methylpyridine-4-carboxylate typically involves the esterification of 2-methylpyridine-4-carboxylic acid with isopropanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of propan-2-yl 2-methylpyridine-4-carboxylate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the efficiency and yield of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl 2-methylpyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 2-methylpyridine-4-carboxylic acid.
Reduction: 2-methylpyridine-4-methanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Propan-2-yl 2-methylpyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: It is used in the production of fine chemicals and as a building block for the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of propan-2-yl 2-methylpyridine-4-carboxylate depends on its specific application. In general, the ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. This hydrolysis can be catalyzed by enzymes such as esterases or by acidic or basic conditions. The released carboxylic acid and alcohol can then participate in further biochemical or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-methylpyridine-4-carboxylate: Similar structure but with an ethyl ester group instead of an isopropyl ester group.
Methyl 2-methylpyridine-4-carboxylate: Similar structure but with a methyl ester group instead of an isopropyl ester group.
2-Methylpyridine-4-carboxylic acid: The parent carboxylic acid from which the ester is derived.
Uniqueness
Propan-2-yl 2-methylpyridine-4-carboxylate is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The isopropyl group can provide steric hindrance, affecting the compound’s behavior in chemical reactions and its interactions with biological targets.
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
propan-2-yl 2-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-7(2)13-10(12)9-4-5-11-8(3)6-9/h4-7H,1-3H3 |
Clé InChI |
WDOJZUOQOBGUPH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=C1)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


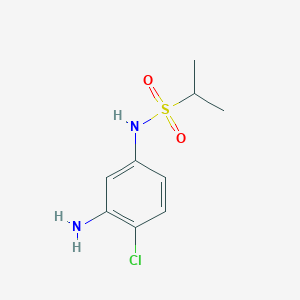


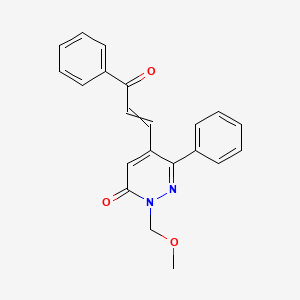


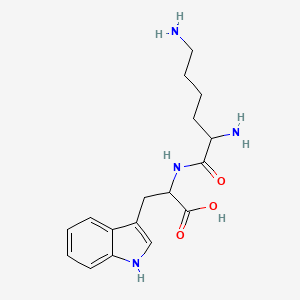
![2-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazine-3,5-dione](/img/structure/B13871086.png)
![3-amino-N-[2-(dimethylamino)ethyl]-4-methylbenzenesulfonamide](/img/structure/B13871093.png)
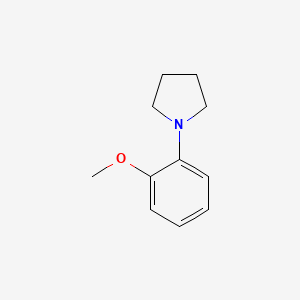
![2-[4-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]phenyl]propan-2-ol](/img/structure/B13871111.png)
![6-[(4-bromophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13871113.png)

